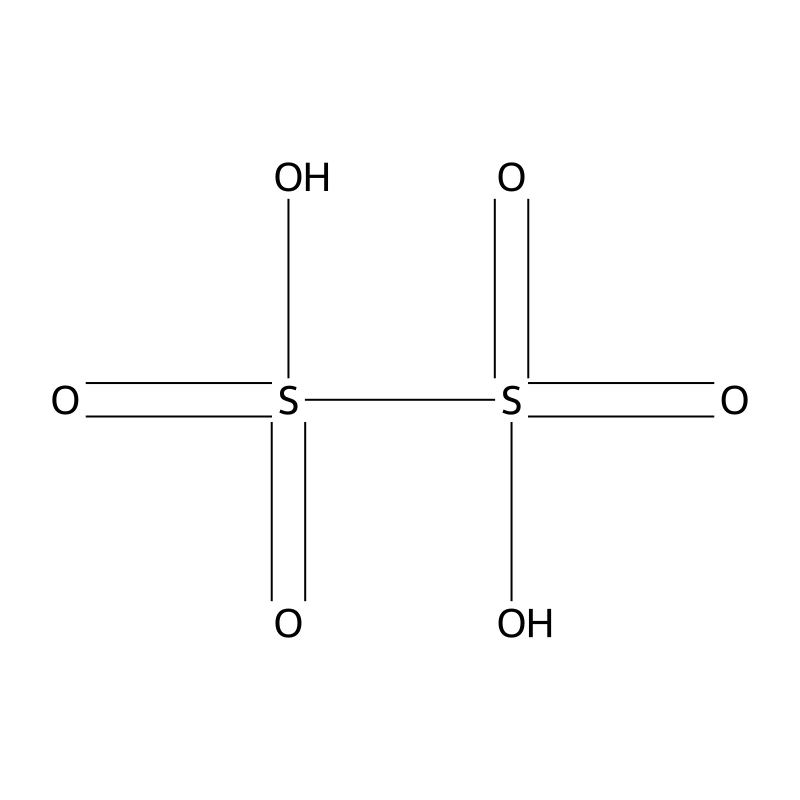Dithionic acid
H2S2O6
H2O6S2

Content Navigation
CAS Number
Product Name
Molecular Formula
H2S2O6
H2O6S2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Description
Dithionic acid, with the chemical formula , is an inorganic compound characterized as the doubly protonated derivative of the dithionate ion. This compound is primarily observed in aqueous solutions and is known for its instability. Dithionic acid is a sulfur oxoacid, which means it contains sulfur in a higher oxidation state along with oxygen and hydrogen. Its structure includes two sulfur atoms, six oxygen atoms, and two hydrogen atoms, making it a unique member of the sulfur oxoacid family .
- Formation from Barium Dithionate:This reaction illustrates the conversion of barium dithionate into dithionic acid and barium sulfate as a precipitate .
- Decomposition:
Dithionic acid can decompose under certain conditions to produce various sulfur species, including thiosulfate and sulfate ions. The decomposition can be influenced by pH and concentration, leading to different products depending on the reaction environment . - Oxidation Reactions:
Dithionic acid can act as a reducing agent in redox reactions, facilitating the transfer of electrons to other compounds. The specific pathways and products depend on the reactants involved .
Dithionic acid has several potential applications:
- Analytical Chemistry: It can be used as a reagent in analytical procedures to detect or quantify other sulfur species.
- Industrial Processes: Due to its reducing properties, it may find applications in various industrial chemical processes, particularly those involving sulfur compounds.
- Research: Dithionic acid serves as a subject of study in understanding sulfur chemistry and its implications in environmental science and biochemistry .
Dithionic acid shares similarities with several other sulfur oxoacids. Here are some comparable compounds:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Dithionous Acid | Conjugate base of dithionite; not observed experimentally. | |
| Thiosulfuric Acid | Contains one less oxygen; known for its reducing properties. | |
| Sulfurous Acid | A simpler sulfur oxoacid; less stable than dithionic acid. | |
| Sulfuric Acid | Stronger oxidizing agent; widely used industrially. |
Uniqueness
Dithionic acid is unique due to its specific structure containing two sulfur atoms in higher oxidation states (compared to thiosulfuric or sulfurous acids). Its dual protonation makes it distinct among sulfur oxoacids, influencing its reactivity and potential applications in various fields of chemistry .
Physical Description
XLogP3
Vapor Density
Density
Related CAS
7631-94-9 (di-hydrochloride salt)
Other CAS
8014-95-7








